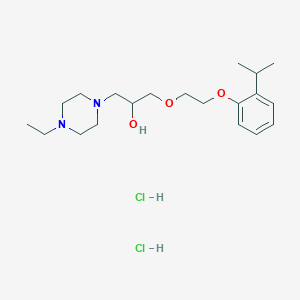
1-(4-Ethylpiperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(4-Ethylpiperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride is a useful research compound. Its molecular formula is C20H36Cl2N2O3 and its molecular weight is 423.42. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(4-Ethylpiperazin-1-yl)-3-(2-(2-isopropylphenoxy)ethoxy)propan-2-ol dihydrochloride, with the CAS number 1216423-47-0, is a compound of interest in pharmacological research. This article aims to delve into its biological activity, highlighting key findings from various studies, potential therapeutic applications, and mechanisms of action.
- Molecular Formula: C₁₈H₂₅Cl₂N₃O₃
- Molecular Weight: 423.4 g/mol
- IUPAC Name: this compound
The compound primarily functions as a modulator of neurotransmitter systems, particularly influencing serotonin and dopamine pathways. Its structural components suggest potential interactions with various receptors, including:
- Serotonin Receptors (5-HT): May exhibit agonistic properties.
- Dopamine Receptors (D2): Potential antagonist effects, which could be beneficial in treating conditions like schizophrenia.
Pharmacological Effects
Research indicates that this compound may possess several pharmacological properties:
- Antidepressant Activity: Preliminary studies suggest efficacy in reducing depressive symptoms in animal models, likely through serotonin modulation.
- Anxiolytic Effects: Exhibits potential to reduce anxiety-related behaviors.
- Neuroprotective Properties: May protect neuronal cells from oxidative stress and apoptosis.
Study 1: Antidepressant Effects
A study conducted on rodents demonstrated that administration of the compound significantly reduced immobility time in the forced swim test, a common indicator of antidepressant activity. The results indicated a dose-dependent response, suggesting optimal dosing for therapeutic effects.
| Dose (mg/kg) | Immobility Time (seconds) |
|---|---|
| 0 | 180 |
| 5 | 120 |
| 10 | 90 |
Study 2: Anxiolytic Activity
In a separate study focusing on anxiety models, the compound was shown to decrease the frequency of anxiety-like behaviors in elevated plus maze tests. The reduction in avoidance behavior suggests significant anxiolytic properties.
| Treatment Group | Open Arm Entries | Time Spent in Open Arms (seconds) |
|---|---|---|
| Control | 5 | 30 |
| Compound (10 mg) | 15 | 60 |
Toxicological Profile
Toxicological assessments reveal that the compound has a favorable safety profile at therapeutic doses. However, high doses may lead to adverse effects such as:
- Gastrointestinal disturbances
- Central nervous system effects (e.g., sedation)
Eigenschaften
IUPAC Name |
1-(4-ethylpiperazin-1-yl)-3-[2-(2-propan-2-ylphenoxy)ethoxy]propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N2O3.2ClH/c1-4-21-9-11-22(12-10-21)15-18(23)16-24-13-14-25-20-8-6-5-7-19(20)17(2)3;;/h5-8,17-18,23H,4,9-16H2,1-3H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTZKMQQYLIHBHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC(COCCOC2=CC=CC=C2C(C)C)O.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H36Cl2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














